molecular formula C14H11F7N2O B414200 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 331260-81-2

2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B414200
CAS No.: 331260-81-2
M. Wt: 356.24g/mol
InChI Key: NBLIBZRLBTVVMZ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an indole moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the reaction of heptafluorobutyric acid derivatives with indole-based compounds. One common method includes the following steps:

    Preparation of Heptafluorobutyric Acid Derivative: Heptafluorobutyric acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 2-(1H-indol-3-yl)ethylamine in the presence of a base like triethylamine (TEA) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted fluorine derivatives.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules due to its indole moiety.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorinated chain can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: Similar fluorinated chain but lacks the indole moiety.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of an amide linkage.

    2,2,3,3,4,4,4-Heptafluorobutyric acid: The parent acid form of the compound.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to the combination of its highly fluorinated chain and the indole moiety. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F7N2O/c15-12(16,13(17,18)14(19,20)21)11(24)22-6-5-8-7-23-10-4-2-1-3-9(8)10/h1-4,7,23H,5-6H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIBZRLBTVVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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